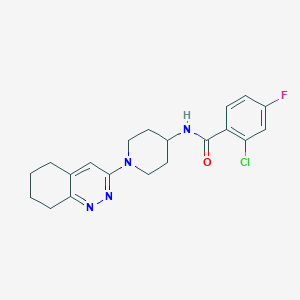

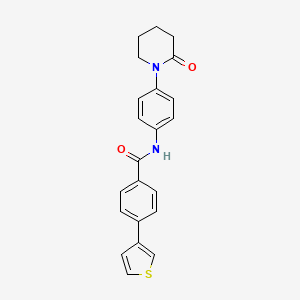

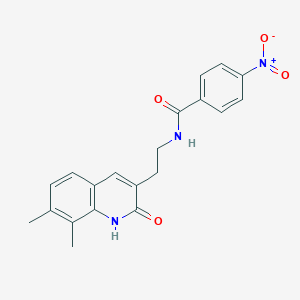

![molecular formula C19H18F3N3OS B2646727 8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399002-18-7](/img/structure/B2646727.png)

8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group (-CF3), a carbothioamide group (-CSNH2), and a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine ring system .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. The trifluoromethyl group could potentially be introduced using a reagent like trifluoromethylphenyl isocyanate . The carbothioamide group might be formed through a reaction involving a suitable sulfur-containing reagent . The formation of the ring system would likely be the most complex part of the synthesis and may involve cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the large ring system and the various functional groups. The trifluoromethyl group is known to be electron-withdrawing, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is quite stable but can participate in certain types of reactions . The carbothioamide group could potentially undergo hydrolysis or other reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to increase the lipophilicity and metabolic stability of compounds .科学的研究の応用

Anti-Cancer Studies

The compounds have been synthesized and effectively screened for their anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

Apoptotic Pathway Induction

It was discovered that RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

DNA Binding

The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . It has been found that the compound demonstrated a strong binding affinity (Kb = 1 × 10 5 M −1) with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex through static quenching .

DNA Sensing

The most promising compound 14m was deployed as a probe for DNA sensing and interaction mechanisms with calf thymus (ct)DNA through various spectral techniques at a physiologic temperature of 37 °C .

Drug Design

Pyrazines, an important class of six-membered nitrogen-based heterocycles, are well known for their utility in rational drug design . This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .

Fluorinated Organic Chemicals

Organofluorine chemistry irrefutably holds immense importance in the realm of scientific exploration, particularly in the pharmaceutical and agrochemical industries . Within the category of organofluorine compounds, those containing the trifluoromethyl (CF3) group are particularly noteworthy due to their potent electron-withdrawing properties and considerable hydrophobic surface area .

将来の方向性

The study of trifluoromethyl-containing compounds is a very active area of research, and new synthetic methods and applications are being developed regularly . This compound, with its complex structure and functional groups, could potentially be of interest in a variety of fields, including medicinal chemistry and materials science .

特性

IUPAC Name |

6-oxo-N-[4-(trifluoromethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3OS/c20-19(21,22)14-4-6-15(7-5-14)23-18(27)24-9-12-8-13(11-24)16-2-1-3-17(26)25(16)10-12/h1-7,12-13H,8-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALFGEJDABZXOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

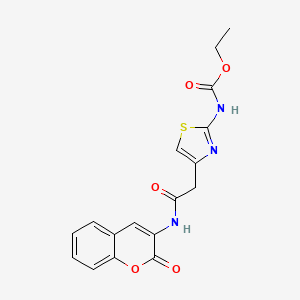

![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)

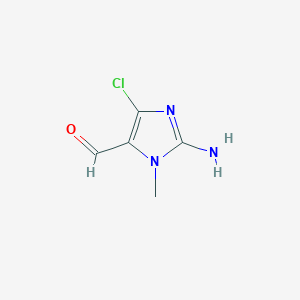

![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2646663.png)

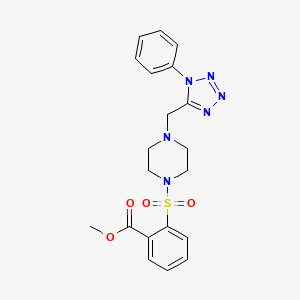

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2646667.png)